bicyclo[2.2.0]hexan-1-amine hydrochloride
Description
Contextual Significance of Bicyclic Structures in Modern Organic Chemistry
Bicyclic structures are molecular architectures composed of two joined rings, and they are prevalent in a vast array of biologically important molecules and complex natural products. Their rigid frameworks provide a defined three-dimensional arrangement of functional groups, which is a crucial aspect in the design of molecules with specific biological activities. In modern medicinal chemistry, there is a growing interest in moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This is because sp³-rich scaffolds, like those found in bicyclic systems, can offer improved pharmacological properties.
The incorporation of bicyclic motifs can lead to compounds with enhanced metabolic stability and better binding affinity to biological targets such as enzymes and receptors. For instance, bicyclic amines are considered valuable building blocks in drug discovery. The defined spatial orientation of the amine group on a rigid scaffold can lead to highly selective interactions with biological macromolecules.
Fundamental Principles of Strain in Bicyclo[2.2.0]hexane Frameworks
The bicyclo[2.2.0]hexane framework is a classic example of a strained bicyclic system. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms, as well as from torsional strain due to eclipsing interactions between hydrogen atoms on adjacent carbons. The bicyclo[2.2.0]hexane skeleton essentially consists of two fused four-membered rings (cyclobutane).
The inherent strain energy in bicyclo[2.2.0]hexane is significant, with computational studies indicating a considerable amount of energy stored within the molecule. This high level of strain influences the reactivity of the molecule, making it susceptible to reactions that can relieve this strain, such as ring-opening reactions. Theoretical studies on the cis- and trans-isomers of bicyclo[2.2.0]hexane have shown that the cis-isomer is more stable. google.com The reactivity of derivatives can be further modulated by the introduction of substituents.
Overview of Research Trajectories for Bridgehead Amines in Strained Systems
Bridgehead amines, where the amino group is attached to a carbon atom at the junction of the rings, are a particularly interesting class of bicyclic compounds. The reactivity of these amines is influenced by the geometry and strain of the bicyclic system. For example, in highly strained systems, the nitrogen lone pair may have altered hybridization and accessibility, which in turn affects its nucleophilicity and basicity.
Research on bridgehead amines in other strained bicyclic systems, such as bicyclo[1.1.1]pentane, has shown that these compounds can serve as valuable bioisosteres for aromatic rings in drug design. The unique geometry of these amines can lead to favorable interactions with biological targets. Studies have also explored the synthesis and reactivity of bridgehead radicals, which are key intermediates in many chemical transformations. The stability and reactivity of these radicals are also heavily influenced by the strain of the bicyclic framework. A notable reaction of some strained-ring amines is their propensity to undergo ring-opening upon exposure to acids. nih.gov
Research Objectives for Bicyclo[2.2.0]hexan-1-amine Hydrochloride
The specific research objectives for this compound are largely driven by its unique structural features. A primary objective would be the development of efficient and scalable synthetic routes to this compound, which remains a challenge due to the strained nature of the bicyclo[2.2.0]hexane core. The attempted synthesis of related bicyclo[2.2.0]hexane derivatives highlights the difficulties in accessing this class of compounds. k-state.edu
A second major research trajectory involves the detailed investigation of its chemical reactivity. Understanding how the high strain of the bicyclo[2.2.0]hexane framework influences the properties and reactions of the bridgehead amine is of fundamental importance. This includes studying its nucleophilicity, basicity, and its behavior in various chemical transformations. For instance, it is of interest to see if it undergoes similar ring-opening reactions as other strained amines. nih.gov
Furthermore, computational studies are crucial to fully understand the electronic structure, conformational preferences, and spectroscopic properties of this compound. uni.lu Such studies can provide valuable insights that complement experimental findings and guide further research.
Finally, a significant long-term objective is to explore the potential applications of this compound and its derivatives. Given the interest in three-dimensional scaffolds in medicinal chemistry, this compound could serve as a novel building block for the synthesis of new bioactive molecules. Its rigid structure and the presence of a key functional group make it an attractive candidate for incorporation into new pharmaceutical agents.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | PubChem uni.lu |
| Molecular Weight | 133.62 g/mol | Vendor Data sigmaaldrich.com |
| IUPAC Name | bicyclo[2.2.0]hexan-1-amine;hydrochloride | PubChem uni.lu |
| SMILES | C1CC2(C1CC2)N.Cl | PubChem uni.lu |
| InChI | InChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6/h5H,1-4,7H2;1H | PubChem uni.lu |
| InChIKey | BPBOHEUADZJNIC-UHFFFAOYSA-N | Vendor Data sigmaaldrich.com |
Properties
CAS No. |
79368-56-2 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6;/h5H,1-4,7H2;1H |
InChI Key |
VTACWTJJZCERLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride
Construction of the Bicyclo[2.2.0]hexane Core
The synthesis of the bicyclo[2.2.0]hexane skeleton is a challenging endeavor due to the inherent ring strain of the fused four-membered rings. Several strategies have been developed to overcome this hurdle, primarily relying on cycloaddition and ring contraction reactions.
Photochemical Cycloaddition Approaches (e.g., [2+2] cycloadditions)
Intramolecular [2+2] photocycloaddition reactions of 1,5-dienes are a powerful and widely used method for the construction of the bicyclo[2.2.0]hexane core. acs.orgrsc.orgresearchgate.net This approach involves the irradiation of a suitably substituted diene, leading to the formation of the strained bicyclic system. The regioselectivity of the cycloaddition can often be controlled by the substitution pattern of the starting diene.
One notable example involves the intramolecular [2+2] photocycloaddition of dioxenone-alkene systems. rsc.orgnih.gov Irradiation of certain functionalized alkenes has been shown to produce bicyclo[2.2.0]hexane derivatives as the "straight" cycloadducts, in contrast to the typically favored "crossed" adducts that lead to bicyclo[2.1.1]hexanes. nih.gov The regiochemical outcome is highly dependent on the substituents on the alkene moiety.
| Starting Material | Conditions | Product | Yield | Reference |
| Dioxenone with pendent alkene | Photolysis (300 nm) in acetone/acetonitrile | Substituted bicyclo[2.2.0]hexane | Varies | rsc.orgnih.gov |
| 1,5-Diene with styrenyl motif | Visible light, triplet sensitizer | Substituted bicyclo[2.2.1]hexane (related system) | Good to high | researchgate.net |
This table presents examples of photochemical cycloadditions leading to bicyclic systems, highlighting the versatility of this approach.
Ring Contraction Reactions
Ring contraction of larger bicyclic systems provides another viable route to the strained bicyclo[2.2.0]hexane skeleton. These reactions typically involve the generation of a reactive intermediate that undergoes rearrangement to the smaller, more strained ring system.
A key example is the photochemical Wolff rearrangement of α-diazo ketones derived from cis-bicyclo[3.2.0]heptan-2- and -3-ones, which yields substituted cis-bicyclo[2.2.0]hexanes. researchgate.net However, this method was found to be unsuccessful for the corresponding trans-bicyclo[3.2.0]heptan-3-one derivative. researchgate.net The Favorskii rearrangement of α-halocyclopentanones is another classical ring contraction method, though its application to the direct synthesis of the bicyclo[2.2.0]hexane core from a bicyclo[3.2.0] system is less commonly reported.
Another approach involves the decarbonylation of bicyclo[3.2.0]heptan-2-one through photolysis, which has been shown to produce bicyclo[2.2.0]hexane, albeit in low yield. thieme-connect.de
| Starting System | Reaction Type | Key Reagents/Conditions | Product System | Reference |
| cis-Bicyclo[3.2.0]heptan-2-one | Wolff Rearrangement | 1. Hydrazine, 2. Oxidant, 3. hv | cis-Bicyclo[2.2.0]hexane | researchgate.net |
| Bicyclo[3.2.0]heptan-2-one | Photolytic Decarbonylation | hv | Bicyclo[2.2.0]hexane | thieme-connect.de |
This table summarizes ring contraction strategies for the synthesis of the bicyclo[2.2.0]hexane framework.
Intramolecular Enolate Alkylation Strategies
The intramolecular alkylation of enolates is a powerful tool for the formation of cyclic systems. In principle, a suitably functionalized cyclohexane (B81311) derivative could undergo intramolecular enolate alkylation to form the C1-C4 bond of the bicyclo[2.2.0]hexane core. However, the formation of the highly strained four-membered ring through this method is challenging. Research in this area has shown that the regioselectivity of the cyclization can be difficult to control, with the formation of the thermodynamically more stable bicyclo[3.1.0]hexane system often being favored over the desired bicyclo[2.2.0]hexane. unirioja.es
Other Novel Cyclization Pathways
The quest for efficient syntheses of strained bicyclic systems has led to the exploration of various novel cyclization strategies. While not always providing a general route to the parent bicyclo[2.2.0]hexane, these methods highlight the ongoing innovation in the field.
One such approach involves the 1,3-dipolar cycloaddition of cyclopropenes with stable azomethine ylides, which has been used to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org While this leads to a related bicyclic system, it showcases the utility of cycloaddition reactions with strained rings.
Additionally, the co-condensation of silyl-substituted dichlorodisilanes has been employed to construct the first bicyclo[2.2.0]hexasilane system, a silicon analogue of the carbocyclic core. rsc.org
Introduction of the Amine Functionality
The introduction of an amine group at the C1 bridgehead position of the bicyclo[2.2.0]hexane core is a critical step in the synthesis of the target molecule. Direct amination of this sterically hindered and relatively unreactive position is a significant synthetic challenge.
Direct Amination Processes
Directly installing an amine group at the bridgehead of a bicyclo[2.2.0]hexane is not a well-documented process. The high p-character of the C-H bond at the bridgehead makes it less susceptible to many standard C-H amination reactions.
However, a plausible and established synthetic strategy involves the conversion of a bridgehead carboxylic acid to an amine via rearrangement reactions. The synthesis of bicyclo[2.2.0]hexane-1-carboxylic acid has been reported. nih.gov This carboxylic acid can serve as a key intermediate for the introduction of the amine functionality.
The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgnih.govrsc.orgallen.inmasterorganicchemistry.com This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding primary amine.
A typical sequence would involve:
Conversion of bicyclo[2.2.0]hexane-1-carboxylic acid to the corresponding acyl chloride.
Reaction of the acyl chloride with sodium azide to form bicyclo[2.2.0]hexane-1-carbonyl azide.
Thermal or photochemical rearrangement of the acyl azide to bicyclo[2.2.0]hexan-1-isocyanate.
Hydrolysis of the isocyanate to yield bicyclo[2.2.0]hexan-1-amine.
Finally, treatment of the resulting amine with hydrochloric acid would afford the target compound, bicyclo[2.2.0]hexan-1-amine hydrochloride .
An alternative, though less common for this specific substrate, would be the Hofmann rearrangement of bicyclo[2.2.0]hexane-1-carboxamide. masterorganicchemistry.com This involves treating the amide with bromine and a strong base.
While a direct, one-pot synthesis of this compound from the parent hydrocarbon remains elusive in the literature, the multi-step sequence involving the synthesis of the bridgehead carboxylic acid followed by a Curtius rearrangement represents the most viable and well-precedented synthetic route.
Reductive Amination Techniques
Reductive amination is a powerful method for forming amines from carbonyl compounds. For the synthesis of bicyclo[2.2.0]hexan-1-amine, this process would commence with the corresponding ketone, bicyclo[2.2.0]hexan-1-one. The general pathway involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the primary amine.
The reaction is typically performed as a one-pot synthesis. The ketone is condensed with ammonia or an ammonia equivalent (like ammonium (B1175870) acetate) to form the imine, which is not isolated but immediately subjected to reduction. A variety of reducing agents can be employed, with the choice influencing reaction conditions and compatibility with other functional groups.
Table 1: Overview of Reductive Amination Approach
| Step | Description | Reactants & Reagents |
| 1 | Imine Formation | Bicyclo[2.2.0]hexan-1-one, Ammonia (NH₃) or Ammonium Salt |
| 2 | In Situ Reduction | Imine Intermediate, Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or Catalytic Hydrogenation (H₂/Pd, Pt)) |
This method is direct but is contingent on the accessibility of the bicyclo[2.2.0]hexan-1-one precursor.
Nucleophilic Substitution Reactions
Introducing the amine group via nucleophilic substitution requires a precursor with a suitable leaving group at the C1 bridgehead position. This is a multi-step process that involves first functionalizing the bicyclic core and then displacing the leaving group with a nitrogen-based nucleophile.
However, Sₙ2-type reactions at a bridgehead carbon, such as the C1 position of bicyclo[2.2.0]hexane, are generally disfavored due to the steric hindrance and the impossibility of backside attack required for the Walden inversion. chemrxiv.orgnih.gov Therefore, this pathway often relies on Sₙ1-type mechanisms if a stable carbocation can be formed, or more commonly, the use of potent nitrogen nucleophiles like azide ions. The azide can then be reduced to the primary amine in a subsequent step.
Table 2: Common Strategies for Nucleophilic Substitution
| Leaving Group (at C1) | Nitrogen Nucleophile | Subsequent Steps |
| Bromide (-Br) or Iodide (-I) | Sodium Azide (NaN₃) | Reduction of the resulting azide (e.g., with H₂/Pd, LiAlH₄, or Staudinger reaction) to the amine. researchgate.net |
| Tosylate (-OTs) or Mesylate (-OMs) | Ammonia (NH₃) | Direct displacement, often requiring harsh conditions. |
| Tosylate (-OTs) or Mesylate (-OMs) | Cyanide (NaCN) | Reduction of the resulting nitrile to a primary amine (e.g., with LiAlH₄ or H₂/Ni). rsc.org |
This approach is versatile but can be hampered by the low reactivity of the bridgehead position and potential elimination side reactions. nih.gov
Curtius Rearrangement and Analogous Nitrogen-Introducing Pathways
The Curtius rearrangement is a highly effective and widely used method for converting a carboxylic acid into a primary amine, with one fewer carbon atom. nih.govorganic-chemistry.org This pathway is particularly well-suited for preparing bicyclo[2.2.0]hexan-1-amine from its corresponding carboxylic acid, bicyclo[2.2.0]hexane-1-carboxylic acid. chemrxiv.org
The process involves several key transformations:
Acyl Azide Formation : The carboxylic acid is first converted into an acyl chloride or activated ester, which then reacts with an azide salt (e.g., sodium azide) to form an acyl azide intermediate. organic-chemistry.org
Rearrangement to Isocyanate : The acyl azide, upon heating, undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. nih.govresearchgate.net This is the core step of the rearrangement.
Amine Formation : The isocyanate is then hydrolyzed with water or acid to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.org Alternatively, the isocyanate can be trapped with an alcohol (like tert-butanol) to form a stable carbamate (B1207046) (e.g., a Boc-protected amine), which can be isolated and later deprotected to give the amine. chemrxiv.orgresearchgate.net
This method is advantageous because it often proceeds under mild conditions and with a wide range of substrates. nih.gov It has been successfully applied to the synthesis of various bicyclic amines on a significant scale. chemrxiv.org
Table 3: Key Stages of the Curtius Rearrangement
| Stage | Intermediate | Transformation |
| 1 | Bicyclo[2.2.0]hexane-1-carbonyl azide | Carboxylic acid is converted to the acyl azide. |
| 2 | Bicyclo[2.2.0]hexan-1-yl isocyanate | Thermal or photochemical rearrangement with loss of N₂. nih.govresearchgate.net |
| 3 | Bicyclo[2.2.0]hexan-1-amine | Hydrolysis of the isocyanate. |
Analogous reactions like the Hofmann and Lossen rearrangements can also achieve this transformation but the Curtius rearrangement is frequently preferred. researchgate.net
Formation and Stabilization as Hydrochloride Salt
The product from the synthetic routes described above is the free base, bicyclo[2.2.0]hexan-1-amine. Like most primary amines, it is basic and can be somewhat volatile or unstable. For purification, storage, and handling, it is almost universally converted into a salt. The most common salt form is the hydrochloride. unipv.itrsc.org
The formation of this compound is a straightforward acid-base reaction. The free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and treated with a solution of hydrogen chloride (HCl), often as a gas or dissolved in an organic solvent like dioxane or ether. unipv.it
Benefits of Hydrochloride Salt Formation:
Stability : Salts are generally more stable to air and temperature than the corresponding free bases.
Physical Form : The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and purify by recrystallization than the often-liquid or low-melting-point free amine. researchgate.net
Solubility : The salt form alters the solubility profile, often making the compound soluble in aqueous media while being less soluble in nonpolar organic solvents, which can be exploited during purification.
Reduced Odor : Amines can have strong, unpleasant odors, which are significantly reduced upon conversion to a non-volatile salt.
The formation of a pharmaceutically acceptable salt is a critical step if the compound is intended for use in medicinal chemistry. google.com
Stereoselective Synthesis Strategies and Enantioselective Approaches
For applications in pharmaceuticals, controlling the three-dimensional structure of a molecule is paramount. Since bicyclo[2.2.0]hexan-1-amine is chiral, methods that can produce a single enantiomer (enantioselective synthesis) are highly valuable.
Several strategies can be employed to control stereochemistry:
Asymmetric Cycloaddition : The bicyclo[2.2.0]hexane core is often constructed via a [2+2] cycloaddition reaction. nih.gov By using chiral catalysts or chiral auxiliaries on the starting materials, this cycloaddition can be rendered enantioselective, setting the stereochemistry of the entire bicyclic system from the beginning. nih.gov
Use of Chiral Auxiliaries : A chiral auxiliary, such as an N-tert-butanesulfinyl group, can be attached to an imine precursor. mdpi.com Subsequent reactions are then directed by the auxiliary to produce one stereoisomer preferentially. The auxiliary is cleaved in a later step to yield the enantiomerically enriched amine.
Resolution : A racemic mixture of the amine can be separated into its constituent enantiomers. This is often achieved by reacting the amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization, followed by regeneration of the free amine from the separated salt.
Desymmetrization of Meso Compounds : An advanced strategy involves starting with a symmetrical (meso) precursor and using a chiral reagent, often a chiral lithium amide base, to perform a selective reaction on one side of the molecule, thereby creating the desired enantiomer. lookchem.com
Table 4: Enantioselective Synthesis Approaches
| Strategy | Description | Key Component |
| Asymmetric Catalysis | A chiral Lewis acid or organocatalyst guides the formation of the bicyclic ring. nih.govrsc.org | Chiral Catalyst |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective transformation. mdpi.com | e.g., N-tert-butanesulfinyl amine |
| Diastereomeric Resolution | Separation of a racemic mixture via formation of separable diastereomeric salts. | Chiral Resolving Agent (e.g., tartaric acid) |
| Asymmetric Deprotonation | A chiral base selectively removes a proton from a meso starting material to create a chiral intermediate. lookchem.com | Chiral Lithium Amide |
These methods provide access to the optically pure forms of the target compound, which are essential for studying its biological activity.
Scalability and Industrial Production Considerations
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges related to cost, safety, efficiency, and robustness.
Starting Material Cost and Availability : For large-scale synthesis, the starting materials must be readily available and economically viable. Complex, multi-step syntheses of precursors can make a route impractical for industrial production. chemrxiv.org
Reaction Type : Certain reaction types are difficult to scale. For instance, photochemical [2+2] cycloadditions, while powerful, require specialized, high-intensity lamp reactors and can suffer from issues of light penetration in large-volume batches, making them less ideal for bulk manufacturing. nih.gov
Reagent Safety and Handling : Reagents like sodium azide (used in the Curtius rearrangement) are highly toxic and explosive, requiring stringent safety protocols for large-scale use.
Product Stability and Purification : The inherent ring strain of the bicyclo[2.2.0]hexane system can make it susceptible to decomposition or polymerization under certain conditions, such as high heat. uwa.edu.au The purification of the final product is critical. Crystallization of the hydrochloride salt is often the preferred method for isolation and purification on an industrial scale as it can efficiently remove impurities and provide a stable, solid final product. chemrxiv.orgresearchgate.net
Process Optimization : Industrial routes prioritize efficiency. One-pot procedures, such as the Curtius rearrangement followed by in-situ carbamate formation, are favored as they reduce the number of unit operations and minimize waste. chemrxiv.org
While challenging, scalable syntheses of related bicyclic amine building blocks have been reported, demonstrating that with careful process development, these valuable compounds can be produced in significant quantities. chemrxiv.org
Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride
Reactivity Governed by the Amine Moiety
The primary amine group, in its hydrochloride salt form, is the source of the compound's acid-base properties and serves as a handle for a variety of nucleophilic reactions and derivatizations.
Bicyclo[2.2.0]hexan-1-amine hydrochloride is an ammonium (B1175870) salt, the product of the reaction between the basic bicyclo[2.2.0]hexan-1-amine and hydrochloric acid. In solution, an equilibrium exists between the protonated ammonium cation and the free amine.
The position of this equilibrium is defined by the acidity constant (pKa) of the conjugate acid, bicyclo[2.2.0]hexan-1-ammonium. The strained, rigid structure of the bicyclic system influences the stability of the protonated form and thus its pKa value. Treatment of the hydrochloride salt with a base stronger than the parent amine will deprotonate the ammonium ion, liberating the free bicyclo[2.2.0]hexan-1-amine, which is a key step for its participation in nucleophilic reactions.
Once deprotonated to the free amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows for a wide range of derivatization reactions, common to primary amines. These reactions are fundamental for incorporating the unique bicyclo[2.2.0]hexane scaffold into larger molecules.
Potential derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium salts.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Formation of Imines: Condensation with aldehydes or ketones to form Schiff bases (imines).
The successful nucleophilic displacement of substituents on other strained bicyclic systems, such as 2-azabicyclo[2.1.1]hexanes, highlights the synthetic utility of the amine functionality in these constrained frameworks. choudharylab.com For instance, the displacement of bromide in N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane by various nucleophiles demonstrates that the amine nitrogen can facilitate reactions even at otherwise slow-reacting positions. nih.gov
Elimination reactions directly involving the amine group in bicyclo[2.2.0]hexan-1-amine are not straightforward. Classical base-promoted elimination reactions typically require a leaving group on a carbon adjacent to a proton to be abstracted. thieme-connect.de For the hydrochloride salt, the amine group is protonated and is not a leaving group.
A potential pathway for elimination involving the amine is the Hofmann elimination. This multi-step process would first require exhaustive alkylation of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium iodide salt. Subsequent treatment with a strong base, such as silver oxide, would generate a quaternary ammonium hydroxide, which upon heating, could undergo elimination to form an alkene. thieme-connect.de However, the feasibility and outcome of such a reaction on the highly strained bicyclo[2.2.0]hexane system would be complex and subject to competing reaction pathways, including ring-opening.
Reactivity Arising from the Strained Bicyclo[2.2.0]hexane Skeleton
The bicyclo[2.2.0]hexane core is characterized by significant ring strain, a consequence of its fused four-membered rings. This high internal energy is a powerful driving force for reactions that lead to more stable, less strained structures.
The most characteristic reaction of the bicyclo[2.2.0]hexane skeleton is thermal or radical-induced cleavage of the central C1–C4 bond. univie.ac.at This process alleviates the severe strain of the bicyclic system. Thermolysis of bicyclo[2.2.0]hexane derivatives leads to the formation of a cyclohexane-1,4-diyl diradical intermediate. univie.ac.at This diradical can then undergo further fragmentation to yield significantly more stable diene products. For example, the thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal results in a ring-opening to form 2-methylenehex-5-enal. univie.ac.at
Free radical reactions can also initiate ring-opening. Radicals can abstract a hydrogen atom from the bicyclic skeleton, and the resulting bicyclo[2.2.0]hexanyl radical can rearrange via β-scission. rsc.org Specifically, the bicyclo[2.2.0]hexan-2-yl radical has been shown to rearrange to give cyclohex-3-enyl radicals, demonstrating a clear fragmentation pathway. rsc.org The abstraction of hydrogen can occur at both the bridge and bridgehead positions. rsc.org
Beyond simple fragmentation, the bicyclo[2.2.0]hexane skeleton can undergo various molecular rearrangements and isomerizations, driven by the release of strain energy. Thermal isomerization is a prominent reaction pathway. For instance, 1,4-dimethylbicyclo[2.2.0]hexane undergoes a unimolecular reaction when heated to produce 2,5-dimethyl-1,5-hexadiene. researchgate.net Similarly, 1,4-dicyanobicyclo[2.2.0]hexane isomerizes to 2,5-dicyanohexadiene-1,5 with a very low activation energy, underscoring the thermodynamic driving force for the rearrangement. researchgate.net
The mechanism for the thermal rearrangement of the parent bicyclo[2.2.0]hexane to hexa-1,5-diene proceeds through the formation of a cyclohexane-1,4-diyl diradical intermediate. univie.ac.at The activation energy for this rearrangement is significantly lowered by substituents at the bridgehead that can stabilize the radical intermediate. univie.ac.at
| Compound | Product | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) |
|---|---|---|---|
| Bicyclo[2.2.0]hexane | Hexa-1,5-diene | 36.0 | 13.4 |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 2-methylenehex-5-enal | 25.4 ± 1.0 | 12.2 |
| 1,4-Dimethylbicyclo[2.2.0]hexane | 2,5-dimethyl-1,5-hexadiene | 31.0 ± 1.8 | 11.3 |
These rearrangements are often stereospecific, and the bicyclo[2.2.0]hexane system can also undergo skeletal inversion processes. acs.org The reactivity can also be triggered mechanochemically, where applying force across specific bonds can induce unique reaction pathways such as retro-[2+2] cycloreversion. chemrxiv.orgnih.gov
Cycloreversion Processes
The hallmark reaction of the bicyclo[2.2.0]hexane system is its thermal isomerization, or cycloreversion, to 1,5-hexadiene. This process is driven by the release of significant ring strain, estimated to be around 52-54 kcal/mol. univie.ac.atthieme-connect.de The reaction proceeds through the homolytic cleavage of the C1–C4 bridgehead bond to form a cyclohexane-1,4-diyl diradical intermediate. univie.ac.atchimia.ch This intermediate can then undergo cleavage of a second bond to yield the diene product.
The rate of this cycloreversion is highly sensitive to the nature of substituents at the bridgehead (C1 and C4) positions. Substituents that can stabilize the diradical intermediate significantly lower the activation energy (Ea) for the rearrangement. For instance, studies on 1-substituted bicyclo[2.2.0]hexane derivatives have shown that radical-stabilizing groups accelerate the ring-opening reaction. A 1-formyl group, for example, lowers the activation energy by 10.6 kcal/mol compared to the unsubstituted parent compound, reflecting the stabilization of the resulting 1-formylcyclohexane-1,4-diyl diradical. univie.ac.at Similarly, a cyano group provides a radical stabilization energy of about 7.3 kcal/mol. researchgate.net
For this compound, the bridgehead substituent is an ammonium group (-NH₃⁺). This group is strongly electron-withdrawing through an inductive effect. Unlike groups with π-systems that can offer resonance stabilization, the -NH₃⁺ group is expected to destabilize an adjacent radical center. Therefore, the thermal cycloreversion of this compound would likely require significantly higher temperatures and exhibit a higher activation energy compared to the parent bicyclo[2.2.0]hexane.
| Substituent (at C1) | Activation Energy (Ea) (kcal/mol) | Radical Stabilization Energy (RSE) (kcal/mol) |
|---|---|---|
| -H | 36.0 | - |
| -CHO | 25.4 ± 1.0 | -10.6 |
| -CN | 21.7 ± 1.4 | -7.3 |
| -CH₃ (1,4-dimethyl) | 31.0 ± 1.8 | - |
| -Cl (1,4-dichloro) | 32.7 (gas phase) | - |
Electrophilic and Radical-Mediated Transformations
The reactivity of this compound towards electrophiles and radicals is governed by two key features: the high strain of the bicyclic core and the properties of the bridgehead ammonium group.
Radical-Mediated Transformations: The bicyclo[2.2.0]hexane skeleton is susceptible to radical attack. Studies have shown that free radicals can abstract hydrogen from both the bridge and bridgehead sites. rsc.org The resulting bicyclo[2.2.0]hexan-1-yl radical can be observed spectroscopically. rsc.org Furthermore, reactions with bromine atoms can proceed via an SH2 mechanism at the bridgehead carbon atoms, a reaction not typical for less strained cyclobutanes. rsc.orgrsc.org The bicyclo[2.2.0]hexan-2-yl radical, formed by hydrogen abstraction at a bridge carbon, readily rearranges via β-scission of the inter-ring bond to give a cyclohex-3-enyl radical. rsc.orgrsc.org For the 1-amino hydrochloride derivative, the electron-withdrawing nature of the -NH₃⁺ group would make hydrogen abstraction from the C1 position more difficult. Radical attack would likely be favored at other positions on the ring.
Electrophilic Transformations: A free bridgehead amine, such as in quinuclidine, is a good nucleophile. The lone pair of electrons on the nitrogen is readily available as geometric constraints prevent the nitrogen inversion that can sterically hinder acyclic amines. quora.comreddit.com However, in this compound, the nitrogen atom is protonated, meaning it has no lone pair available for nucleophilic attack. This protonation renders the amine group unreactive towards electrophiles. Furthermore, the strong deactivating inductive effect of the -NH₃⁺ group would significantly reduce the reactivity of the carbocyclic cage towards electrophilic attack. Acid-catalyzed rearrangements, which are plausible for strained systems, would be influenced by the stability of any potential carbocation intermediates, which would be destabilized by the adjacent positive charge on the nitrogen.
Mechanistic Studies of Key Transformations
Elucidation of Reaction Intermediates
The key intermediate in the thermal rearrangement of bicyclo[2.2.0]hexane is the cyclohexane-1,4-diyl diradical . univie.ac.atchimia.ch Extensive computational and experimental studies have elucidated its critical role. acs.orgnih.gov Upon homolysis of the C1-C4 bond, a twist-boat conformation of the diradical (TBDI) is formed. acs.orgnih.gov This intermediate is central to two distinct processes:
Ring Inversion: The TBDI can reclose to form an inverted bicyclo[2.2.0]hexane stereoisomer. This process occurs faster than cleavage to the diene. acs.orgnih.gov
Cleavage: The TBDI can proceed to cleave a second C-C bond to form 1,5-hexadiene. This step occurs via a half-chair diradical transition state. nih.gov
In radical abstraction reactions, the bicyclo[2.2.0]hexan-1-yl radical is a known intermediate, which has been observed by electron paramagnetic resonance (EPR) spectroscopy. rsc.org For transformations involving the amine derivative, radical cations could also serve as intermediates. For instance, single-electron transfer (SET) from a related bicyclo[2.2.0]hexene system has been shown to generate a strained π-radical cation that rapidly rearranges to a σ-radical cation, ultimately leading to ring opening. nih.gov
Transition State Analysis
Computational studies have provided significant insight into the transition states of bicyclo[2.2.0]hexane rearrangements. The thermal isomerization does not proceed via a concerted [σ2s + σ2s] cycloreversion, which is symmetry-forbidden. Instead, the reaction pathway involves diradical intermediates and corresponding transition states. acs.orgcomporgchem.com
Using methods like CASSCF and CASPT2, researchers have characterized the transition states for both ring inversion and cleavage. acs.orgnih.gov The initial ring-opening of bicyclo[2.2.0]hexane proceeds through a boat diradical transition state (BDTS) to reach the twist-boat diradical intermediate (TBDI). nih.gov From the TBDI, the molecule can either reclose via another BDTS to the inverted product or proceed towards cleavage. The cleavage to cis,trans-1,5-hexadiene involves a half-chair diradical transition state (HCDTS) . nih.gov The activation enthalpy for this cleavage is slightly higher than for ring inversion, which is consistent with experimental observations. nih.gov The presence of substituents at the bridgehead would be expected to alter the energies of these transition states, with radical-stabilizing groups lowering the barrier to C1-C4 bond cleavage.
Kinetics and Thermodynamics of Reactions
The kinetics of the thermal rearrangement of bicyclo[2.2.0]hexane and its derivatives follow a first-order rate law. univie.ac.at The reaction rate is highly dependent on both the substituent and the phase (gas or liquid). The high strain energy of the bicyclo[2.2.0]hexane ring system is the primary thermodynamic driving force for its unimolecular reactions. The enthalpy of formation for the parent compound is +29.8 kcal/mol. thieme-connect.de
The activation parameters (Arrhenius parameters) have been determined for several derivatives, providing quantitative insight into substituent effects. The introduction of radical-stabilizing groups not only lowers the activation energy (Ea) but also affects the pre-exponential factor (A), which is related to the entropy of activation.
| Compound | Ea (kcal/mol) | log A (s⁻¹) | Temperature Range (°C) |
|---|---|---|---|
| Bicyclo[2.2.0]hexane | 36.0 | 13.4 | 130-210 |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 12.2 | 49-88 |
| 1,4-Dimethylbicyclo[2.2.0]hexane | 31.0 ± 1.8 | 11.3 | 172-204 |
| 1,4-Dicyanobicyclo[2.2.0]hexane | 21.7 ± 1.4 | - | - |
| 1,4-Dichlorobicyclo[2.2.0]hexane (gas phase) | 32.7 ± 0.4 | 13.7 ± 0.2 | 122-181 |
Influence of Bridgehead Position and Strain on Chemical Reactivity
The chemical reactivity of this compound is fundamentally a product of the interplay between its immense ring strain and the electronic properties of the bridgehead ammonium group. The strain energy of bicyclo[2.2.0]hexane (approx. 52-54 kcal/mol) is about twice that of cyclobutane, making the C1-C4 bond particularly labile towards homolytic cleavage. univie.ac.at
The bridgehead position of a bicyclic system has unique stereoelectronic properties. Placing an amine at this position creates a molecule with distinct reactivity compared to acyclic or less constrained cyclic amines. For instance, the nucleophilicity of bridgehead amines is influenced by the ring system's geometry. In a series of bicyclic amines, the bicyclo[1.1.1]pentan-1-amine (a smaller, more strained system) was found to have exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.netnih.gov While the nucleophilicity of the free amine of bicyclo[2.2.0]hexan-1-amine is not documented, it is rendered moot in the hydrochloride salt due to protonation.
The strain at the bridgehead carbon also influences bond hybridization. In highly strained systems, the C-N bond can have increased s-character. nih.gov For the hydrochloride salt, the primary influence of the bridgehead -NH₃⁺ group on the cage's reactivity would be its powerful inductive electron withdrawal. This effect would destabilize radical or cationic character at the C1 position, thereby increasing the activation barrier for reactions initiated by C1-C4 bond cleavage. Conversely, this strain can be harnessed, as reactions that lead to the opening of the bicyclic system are thermodynamically very favorable. nih.gov
Theoretical and Computational Investigations on Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride
Quantum Chemical Calculation Methodologies
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic structure and energetic properties of bicyclo[2.2.0]hexan-1-amine hydrochloride. These methods provide insights that are often inaccessible through experimental techniques alone.
Ab initio Calculations for Electronic Structure and Bonding Analysis
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are instrumental in understanding the electronic structure and bonding characteristics of strained molecules like this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of applying ab initio methods to related bicyclic systems are well-established.
For the parent bicyclo[2.2.0]hexane, ab initio studies have been employed to investigate its structural parameters and strain energy. nih.gov These calculations typically involve solving the Schrödinger equation for the molecule, providing detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. For this compound, such calculations would be crucial in analyzing the impact of the protonated amine group on the electronic structure of the strained bicyclic framework. Key areas of investigation would include the charge distribution, particularly on the nitrogen and adjacent carbon atoms, and the nature of the C-N bond.
The level of theory and the choice of basis set are critical in obtaining accurate results. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with extended basis sets (e.g., 6-311++G(d,p)), are often necessary to accurately describe the electronic properties of such systems.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a widely used and computationally efficient method for investigating the geometric and energetic properties of organic molecules. DFT calculations have been successfully applied to study various bicyclo[2.2.0]hexane derivatives and other strained ring systems. nih.gov
For this compound, DFT methods, such as B3LYP or PBE0, are employed to perform geometry optimizations to determine the most stable three-dimensional structure. These calculations yield important data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. The high strain inherent in the bicyclo[2.2.0]hexane framework is expected to lead to significant deviations from standard bond lengths and angles.
Energy calculations using DFT can provide the total electronic energy of the molecule, which is essential for determining its stability and for calculating the energies of different conformations or reaction intermediates. The proton affinity of the parent amine can also be calculated, offering insights into the thermodynamics of its protonation to form the hydrochloride salt.
Table 1: Representative Theoretical Bond Lengths and Angles for a Bicyclo[2.2.0]hexane Framework (based on DFT calculations of related structures)
| Parameter | Predicted Value |
| C1-C4 Bond Length | ~1.58 Å |
| C1-C2 Bond Length | ~1.56 Å |
| C2-C3 Bond Length | ~1.55 Å |
| C1-C2-C3 Bond Angle | ~87° |
| C1-C5-C4 Bond Angle | ~88° |
Note: These are generalized values for a bicyclo[2.2.0]hexane core and would be influenced by the presence of the aminium group.
Prediction of Reaction Pathways and Energy Barriers
Computational methods are invaluable for mapping out potential reaction pathways and determining the associated energy barriers. For this compound, a key area of interest is its stability and potential for ring-opening reactions, a characteristic of highly strained molecules. nih.gov DFT calculations can be used to model the transition states of such reactions.
By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. This information is critical for predicting the feasibility and rate of a chemical transformation. For instance, the energy barrier for the cleavage of the C1-C4 bridgehead bond, a likely initial step in ring-opening, could be computationally determined. The influence of the protonated amine group on the stability of potential carbocation intermediates formed during such a reaction would be a key aspect of the investigation. nih.gov
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems over longer timescales.
Conformational Analysis and Flexibility Studies
The bicyclo[2.2.0]hexane framework is inherently rigid. However, some degree of flexibility may exist, particularly in the puckering of the four-membered rings. Molecular mechanics (MM) methods, which employ classical force fields to model the potential energy of a molecule, can be used to perform conformational searches and identify low-energy conformers.
For this compound, conformational analysis would focus on the orientation of the aminium group relative to the bicyclic cage. While rotation around the C1-N bond might be somewhat restricted due to steric interactions with the rest of the molecule, different staggered conformations could exist. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule and the transitions between different conformations. Such simulations have been applied to study the conformational dynamics of other bicyclic amines. researchgate.net
Ligand-Receptor Interaction Modeling (if applicable to broader chemical interactions)
While "ligand-receptor" typically implies a biological target, the principles of interaction modeling can be applied to understand how this compound interacts with other chemical species. The protonated amine group makes the molecule a potential hydrogen bond donor.
Molecular docking and molecular dynamics simulations can be used to model the interactions of this compound with solvent molecules or other reactants. These simulations can predict preferred binding orientations and calculate the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, understanding the solvation shell of the molecule in different solvents can provide insights into its solubility and reactivity in those media. These computational approaches are crucial for rationalizing the chemical behavior of the compound in various environments.
Strain Energy Quantification and Analysis within the Bicyclic Scaffold
The bicyclo[2.2.0]hexane framework is a classic example of a strained bicyclic system. The fusion of two cyclobutane rings creates significant angle and torsional strain. Computational studies have been instrumental in quantifying the extent of this strain.
Theoretical calculations, employing various high levels of electronic structure theory, have been used to determine the strain energy of the parent bicyclo[2.2.0]hexane. These methods typically involve the use of isodesmic or homodesmotic reactions, where the strained molecule is hypothetically broken down into smaller, strain-free fragments. The energy difference between the reactants and products in these reactions provides a measure of the strain energy.
For the cis-bicyclo[2.2.0]hexane scaffold, computational models have consistently estimated the strain energy to be in the range of 52-55 kcal/mol. swarthmore.eduthieme-connect.denih.govacs.org The presence of the 1-amine hydrochloride substituent is not expected to significantly alter the inherent strain of the carbon skeleton.
Below is a table summarizing the calculated strain energies for cis-bicyclo[2.2.0]hexane from various computational methods.
| Computational Method | Calculated Strain Energy (kcal/mol) |
| W1BD | 54.1 |
| G-4 | 55.0 |
| CBS-APNO | 54.4 |
| CBS-QB3 | 54.7 |
| M062X/6-31+G(2df,p) | 54.4 |
| Experimental Estimate | 51.8 |
This data is for the parent cis-bicyclo[2.2.0]hexane scaffold. swarthmore.eduthieme-connect.de
This high degree of strain has profound implications for the reactivity of bicyclo[2.2.0]hexane derivatives, often serving as a driving force for ring-opening reactions. nih.gov
Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry provides powerful tools for predicting the spectroscopic properties and electronic structure of molecules like this compound. While specific computational studies on this exact molecule are not abundant in the literature, the principles of such predictions are well-established.
Spectroscopic Parameters: Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. compchemhighlights.orgnih.govnih.govmestrelab.comncssm.edu By calculating the magnetic shielding tensors of the nuclei in the molecule, a theoretical NMR spectrum can be generated. For this compound, one would expect the bridgehead carbons and the carbon bearing the amino group to exhibit characteristic downfield shifts due to the strained environment and the electron-withdrawing nature of the ammonium (B1175870) group. The protons on the bicyclic framework would also have distinct chemical shifts influenced by their unique spatial orientations.
Reactivity Descriptors: Frontier molecular orbital theory is a cornerstone of understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. irjweb.comresearchgate.netyoutube.comnih.govresearchgate.net
For this compound, the HOMO would likely be associated with the sigma bonds of the strained carbon framework, while the LUMO would be centered on the C-N bond and the ammonium group. A smaller HOMO-LUMO gap would suggest a higher propensity to undergo chemical reactions.
The following table illustrates typical global reactivity descriptors that can be calculated from HOMO and LUMO energies:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
These descriptors, when calculated, would provide a quantitative picture of the chemical behavior of this compound.
Investigation of Nitrogen Inversion Barriers and Bicyclic Effects
Nitrogen inversion is a process where a pyramidal amine rapidly inverts its configuration through a planar transition state. wikipedia.org In bicyclic amines, the geometry of the ring system can significantly influence the energy barrier for this inversion, a phenomenon often referred to as the "bicyclic effect". researchgate.netnih.govbiu.ac.il
For bicyclo[2.2.0]hexan-1-amine, the nitrogen atom is at a bridgehead position, which imposes significant geometric constraints. The rigid bicyclic framework would be expected to increase the energy barrier to nitrogen inversion compared to a simple acyclic amine. This is because the planar transition state required for inversion would introduce a substantial amount of additional angle strain into the already strained bicyclo[2.2.0]hexane system.
Computational studies on related bicyclic amines have shown that the height of the nitrogen inversion barrier is strongly correlated with the strain energy of the transition state. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis has further revealed that the barrier height is largely determined by the energies of the sigma-orbitals of the C-C bonds adjacent to the nitrogen and the nitrogen lone pair itself. nih.govbiu.ac.il
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For bicyclo[2.2.0]hexan-1-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed to map out the proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of protons within a molecule. In the case of this compound, the highly strained and rigid bicyclic framework would give rise to a complex spectrum with distinct chemical shifts and coupling constants for the non-equivalent protons.
The protonated amine group (-NH₃⁺) would be expected to appear as a broad singlet in a polar, deuterated solvent, with its chemical shift being concentration and solvent-dependent. The protons on the bicyclic core would exhibit complex splitting patterns due to geminal and vicinal couplings. The bridgehead proton (H-4) would likely be a multiplet, coupling to the adjacent methylene protons. The methylene protons at C-2, C-3, C-5, and C-6 are diastereotopic and would therefore be expected to show distinct chemical shifts and geminal coupling.
A representative, though hypothetical, ¹H NMR data table for this compound is presented below, based on general principles and data from similar bicyclic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH₃⁺ | 8.0-9.0 | br s | - |
| H-4 | 2.5-3.0 | m | - |
| H-2a, H-2b | 1.8-2.2 | m | - |
| H-3a, H-3b | 1.6-2.0 | m | - |
| H-5a, H-5b | 1.7-2.1 | m | - |
| H-6a, H-6b | 1.5-1.9 | m | - |
Note: This is a hypothetical representation of expected ¹H NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For the symmetric this compound, due to symmetry, fewer than six signals might be expected in the ¹³C NMR spectrum, depending on the molecular dynamics in solution. The bridgehead carbon atom bearing the amino group (C-1) would be significantly deshielded. The other bridgehead carbon (C-4) and the four methylene carbons would appear at higher field.
A predicted ¹³C NMR data table is provided below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 60-70 |
| C-4 | 35-45 |
| C-2, C-6 | 25-35 |
| C-3, C-5 | 20-30 |
Note: This is a hypothetical representation of expected ¹³C NMR data.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons around the four-membered rings of the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of the carbon skeleton based on the proton assignments.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique that can analyze the protonated molecule.
The mass spectrum would be expected to show a prominent peak for the cation, [C₆H₁₁NH₃]⁺, which corresponds to the free amine protonated. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental composition (C₆H₁₂N).
Predicted mass spectrometry data for the protonated free amine is as follows:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 98.096426 |
Data sourced from PubChem predictions for bicyclo[2.2.0]hexan-1-amine. uni.lu
X-ray Diffraction Crystallography for Definitive Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively confirm the bicyclo[2.2.0]hexane framework and the position of the ammonium (B1175870) group.
While no specific crystal structure for this compound is publicly available, studies on other bicyclo[2.2.0]hexane derivatives have been reported, confirming the strained, butterfly-like conformation of this bicyclic system. nih.govmpg.de
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most characteristic absorptions would be associated with the ammonium (-NH₃⁺) and the C-H bonds of the bicyclic framework.
Key expected IR absorption bands are detailed in the table below:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| -NH₃⁺ | 3000-3300 | N-H stretching |
| -NH₃⁺ | 1500-1600 | N-H bending |
| C-H (alkane) | 2850-3000 | C-H stretching |
| C-H (alkane) | 1350-1470 | C-H bending |
The N-H stretching vibrations of the ammonium group would likely appear as a broad band, characteristic of hydrogen bonding in the solid state. The C-H stretching and bending vibrations would confirm the presence of the saturated hydrocarbon skeleton.
Derivatives and Analogues of Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride
Synthesis of Substituted Bicyclo[2.2.0]hexan-1-amine Derivatives
The synthesis of substituted derivatives of bicyclo[2.2.0]hexan-1-amine is not widely documented in the chemical literature. However, established synthetic methodologies for bridgehead functionalization can be hypothetically applied. A plausible route to the parent amine involves the creation of a carboxylic acid at the bridgehead, followed by a rearrangement reaction.
The precursor, bicyclo[2.2.0]hexane-1-carboxylic acid, is a known compound. This bridgehead carboxylic acid could serve as a key intermediate. Standard reactions such as the Curtius or Hofmann rearrangements provide reliable methods for converting a carboxylic acid or a primary amide into a primary amine with the loss of one carbon atom. nih.govwikipedia.org
Curtius Rearrangement : This method involves the conversion of the carboxylic acid to an acyl azide (B81097), typically via the corresponding acyl chloride. Thermal or photochemical decomposition of the acyl azide prompts a rearrangement to an isocyanate, which can then be hydrolyzed to yield the primary amine, bicyclo[2.2.0]hexan-1-amine. nih.govorganic-chemistry.org A significant advantage of this reaction is that the migration of the alkyl group proceeds with complete retention of its stereochemistry. nih.gov
Hofmann Rearrangement : Alternatively, the bridgehead carboxylic acid can be converted to a primary amide. Treatment of the amide with bromine and a strong base induces a rearrangement, also via an isocyanate intermediate, to furnish the primary amine with one fewer carbon atom. wikipedia.org
While these routes are synthetically viable for producing the parent amine, the synthesis of derivatives with further substitutions on the bicyclo[2.2.0]hexane core remains a specialized area with limited published examples. Functionalization often targets the less strained positions or involves complex multi-step sequences starting from substituted precursors.
Comparative Studies with Structurally Related Bicyclic Amine Systems
The reactivity of a bridgehead amine is profoundly influenced by the geometry and strain of its bicyclic framework. Comparative studies, particularly those involving condensation reactions, reveal a clear trend related to the size and rigidity of the ring system. A key study compared the efficiency of several bicyclic amines in a condensation reaction with endo-nadic anhydride. nih.govresearchgate.net
| Bicyclic Amine | Abbreviation | Structure | Condensation Yield (%) |
|---|---|---|---|
| Bicyclo[1.1.1]pentan-1-amine | BCP-amine | [Image of Bicyclo[1.1.1]pentan-1-amine structure] | 97 |
| Bicyclo[2.1.1]hexan-1-amine | BCHx-amine | [Image of Bicyclo[2.1.1]hexan-1-amine structure] | 49 |
| Bicyclo[2.2.1]heptan-1-amine | BCHp-amine | [Image of Bicyclo[2.2.1]heptan-1-amine structure] | 37 |
| Bicyclo[2.2.2]octan-1-amine | BCO-amine | [Image of Bicyclo[2.2.2]octan-1-amine structure] | 7 |
Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentan-1-amine (BCP-amine) exhibits exceptional reactivity compared to its larger bicyclic counterparts. nih.govresearchgate.netnih.gov In the condensation reaction with nadic anhydride, BCP-amine provides a near-quantitative yield of 97%. nih.gov This high reactivity is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.netnih.gov The small, rigid structure of the BCP cage results in the longest distance between the nitrogen atom and the nearest hydrogen atoms that could block an approaching electrophile, minimizing steric clash. nih.govresearchgate.net
Bicyclo[2.1.1]hexane Derivatives
Bicyclo[2.1.1]hexan-1-amine (BCHx-amine) represents an intermediate case. Its condensation efficiency of 49% is significantly lower than that of BCP-amine but higher than the larger bicyclo[2.2.1] and bicyclo[2.2.2] systems. nih.gov This suggests that while more sterically hindered than BCP-amine, its strained framework still allows for greater reactivity than less strained, larger analogues. The synthesis of substituted 2-azabicyclo[2.1.1]hexanes, which are structural isomers of functionalized bicyclo[2.1.1]hexane amines, often proceeds through rearrangement reactions of 2-azabicyclo[2.2.0]hex-5-ene precursors. nih.govresearchgate.net
Bicyclo[2.2.1]heptane Derivatives
The bicyclo[2.2.1]heptane system, also known as the norbornane system, is more flexible and less strained than the smaller bicyclic analogues. Bicyclo[2.2.1]heptan-1-amine (BCHp-amine) shows a further decrease in reactivity, with a condensation yield of only 37%. nih.gov This decline reflects the increasing steric bulk around the bridgehead position as the bicyclic framework expands.
Other Bridged and Fused Systems (e.g., cubanes, cuneanes)
Cubane and its isomer cuneane represent highly strained, cage-like hydrocarbon systems. The functionalization and reactivity of these molecules are unique. For instance, cubane-1,4-dicarboxylic acid can be converted into 1,4-dinitrocubane through standard functional group transformations, including a Curtius rearrangement. The synthesis of cuneanes is often achieved through the silver(I)-catalyzed isomerization of substituted cubanes. The regioselectivity of this rearrangement is dependent on the electronic properties of the substituents on the cubane starting material. These rigid scaffolds project substituents into precise regions of 3D space, making them of interest as isosteres for other chemical motifs.
Structure-Reactivity Relationships within Analogous Systems
The reactivity of bridgehead amines in bicyclic systems is governed by a delicate interplay of steric and electronic factors, which are direct consequences of the ring's structure and strain. nih.gov
Steric Effects : The primary factor influencing the reactivity trend observed in Table 1 is steric hindrance. nih.govresearchgate.net This can be quantified by the cone angle of the amine, which is a measure of its steric bulk. As the ring system increases in size from bicyclo[1.1.1]pentane to bicyclo[2.2.2]octane, the cone angle of the bridgehead amine also increases. nih.govresearchgate.net BCP-amine has the smallest cone angle, allowing for easier access by electrophiles, whereas BCO-amine is closer in size to the bulky tert-butylamine, leading to significantly reduced reactivity. nih.gov
Electronic Effects : Ring strain also modulates the electronic properties of the bridgehead carbon and the attached amino group. As ring strain increases (i.e., as the ring system gets smaller), the s-character of the exocyclic bridgehead C-N bond increases. nih.gov For the series BCO-amine to BCP-amine, the calculated s-character of the C-N bond rises from 27% to 34%. nih.gov Despite the bridgehead carbon of BCP approaching sp² hybridization, this does not diminish the nucleophilicity of the amine. Computational studies predict that all these bicyclic amines are more nucleophilic than aniline. nih.gov However, the differences in their calculated intrinsic nucleophilicity are not large enough to solely account for the dramatic differences in reaction efficiency. nih.govrsc.org
Therefore, the exceptional reactivity of BCP-amine, and the graduated decrease in reactivity observed with increasing ring size through the bicyclo[2.1.1]hexane, bicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane series, is primarily a result of decreasing steric accessibility at the bridgehead nitrogen, a factor directly controlled by the geometry of the bicyclic skeleton. nih.gov
Impact of Ring Size, Bridging, and Substituents on Strain and Reactivity
The chemical behavior of bicyclo[2.2.0]hexan-1-amine hydrochloride is intrinsically linked to the significant ring strain of its bicyclo[2.2.0]hexane core. This strain, a combination of angle, torsional, and transannular strain, dictates the molecule's stability and reactivity. wikipedia.org Alterations to the bicyclic framework, such as changes in ring size, bridging, or the addition of substituents, can profoundly modify these characteristics.
Impact of Ring Size on Strain
The strain energy of a bicyclic system is highly dependent on the size of the rings that constitute its structure. The bicyclo[n.m.0]alkane series, where two rings share a single bond, provides a clear illustration of this principle. The fusion of two four-membered rings in the bicyclo[2.2.0]hexane skeleton results in substantial strain. Smaller fused rings generally lead to higher strain energy due to increased angle and torsional strain. wikipedia.orgmasterorganicchemistry.com
Table 1: Experimental Strain Energies for Select Bicyclo[n.m.0]alkanes
| Compound | Experimental Strain Energy (kcal/mol) |
|---|---|
| cis-Bicyclo[3.2.0]heptane | 34.6 |
| cis-Bicyclo[4.2.0]octane | 25.7 |
| cis-Bicyclo[3.3.0]octane | 6.4 |
| trans-Bicyclo[3.3.0]octane | 12.8 |
This trend is also observed in reactivity. For example, in studies of acyl radical reactions of bicyclo[2.2.2]octenone systems, the size of a fused ring was shown to govern the reaction outcome. A smaller, more strained fused ring system influenced the pathway toward either a cyclized or a rearranged product, demonstrating that ring strain can be a controlling factor in reaction thermodynamics. nih.gov
Impact of Bridging on Reactivity
The nature of the bridging atoms and the bridgehead carbons in bicyclic systems is a critical determinant of their stability and reactivity. In the bicyclo[2.2.0]hexane framework, the C1 and C4 positions are bridgehead carbons. Functionalization or reaction at these positions is sterically hindered and electronically distinct from the bridge carbons (C2, C3, C5, C6).
Studies on related strained bicyclic systems, such as bicyclo[1.1.1]pentane (BCP), provide insight into the reactivity of bridge positions. Bridge-centered carbenium ions in these strained systems are generally unstable and prone to rapid skeletal rearrangement. nih.gov Conversely, bridge-centered radicals and carbanions exhibit greater kinetic stability against ring-opening reactions. nih.govresearchgate.net This suggests that reactions involving radical or anionic intermediates at the bridge positions of bicyclo[2.2.0]hexane derivatives would be more synthetically viable than those proceeding through a cationic intermediate.
The introduction of heteroatoms into the bicyclic bridge can also significantly alter reactivity. For example, N-alkoxycarbonyl substituents in 2-azabicyclo[2.2.0]hex-5-ene derivatives have been shown to stabilize the molecule, making it more resistant to air oxidation compared to simple N-alkyl derivatives. clockss.org
Impact of Substituents on Strain and Reactivity
Substituents on the bicyclo[2.2.0]hexane skeleton can have a dramatic effect on the molecule's strain energy and its propensity for rearrangement. Electron-withdrawing or radical-stabilizing groups, particularly at the bridgehead positions, can significantly lower the activation energy for the thermal cleavage of the central C1-C4 bond.
The thermal rearrangement of bicyclo[2.2.0]hexane to hexa-1,5-diene proceeds through a cyclohexane-1,4-diyl diradical intermediate. univie.ac.at The activation energy for this process in the unsubstituted parent compound is considerable. However, the introduction of substituents that can stabilize the diradical intermediate markedly facilitates the reaction. For instance, the synthesis and thermolysis of 1,4-dicyanobicyclo[2.2.0]hexane revealed a very low activation energy of 21.7 kcal/mol for its isomerization to 2,5-dicyanohexadiene-1,5. researchgate.net This represents a significant reduction compared to the parent bicyclo[2.2.0]hexane, attributed to the radical-stabilizing effect of the two cyano groups. researchgate.net
Similarly, a 1-formyl substituent was found to lower the activation energy for the rearrangement by 10.6 kcal/mol compared to the unsubstituted archetype, reflecting the radical stabilization energy provided by the CHO-group to the 1-formylcyclohexane-1,4-diyl intermediate. univie.ac.at
Table 2: Arrhenius Parameters for the Thermal Rearrangement of Substituted Bicyclo[2.2.0]hexanes
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|
| Bicyclo[2.2.0]hexane | 36.0 univie.ac.at | 2.5 x 10¹³ |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 univie.ac.at | 1.66 x 10¹² univie.ac.at |
| 1,4-Dicyanobicyclo[2.2.0]hexane | 21.7 ± 1.4 researchgate.net | Not Reported |
The rigid framework of bicyclic systems like bicyclo[2.2.2]octane (BCO) transmits substituent effects primarily through-space and through sigma bonds, in contrast to the resonance effects seen in aromatic systems like benzene. nih.gov This suggests that in saturated bicyclic systems such as bicyclo[2.2.0]hexane, the electronic effects of substituents are predominantly inductive and field-based, influencing the stability of intermediates and transition states in reactions.
Applications of Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride in Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecular Architectures
The rigid and sterically defined framework of bicyclo[2.2.0]hexan-1-amine hydrochloride makes it an attractive building block for the synthesis of intricate molecular structures. Its strained nature can be strategically harnessed to drive reactions and introduce specific stereochemical control. While direct examples of its incorporation into complex natural products are still emerging, its utility is evident in the synthesis of specialized scaffolds and isosteres.
Bicyclic compounds, in general, are recognized for their potential as bioisosteric replacements for aromatic rings in medicinal chemistry. This approach aims to improve properties such as solubility and metabolic stability by introducing three-dimensionality. For instance, bicyclo[2.1.1]hexane derivatives have been successfully used as substitutes for meta- and ortho-substituted phenyl groups. Similarly, bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane scaffolds serve as bioisosteres for para- and meta-disubstituted benzene rings, respectively . The bicyclo[2.2.0]hexane core, with its distinct geometry, offers another valuable option in this molecular design strategy.
The synthesis of various functionalized bicyclo[m.n.k]alkanes, including bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane derivatives, has been achieved on a multigram scale, highlighting the accessibility of these scaffolds for further elaboration. These methods often involve intramolecular enolate alkylation sequences, demonstrating the robustness of synthetic routes to these constrained systems chemrxiv.org. Such building blocks, including amine-functionalized versions like this compound, are crucial for constructing diverse and complex molecular architectures.
Role in the Development of Novel Synthetic Reagents and Methodologies
The inherent reactivity of the bicyclo[2.2.0]hexane skeleton, a result of its significant ring strain, makes it a valuable platform for the development of new synthetic reagents and methodologies. The release of this strain can serve as a powerful driving force for chemical transformations.
A notable application of this principle is seen in the development of "proaromatic" platforms. Bicyclo[2.2.0]hexene (BCH) derivatives, closely related to the saturated bicyclo[2.2.0]hexane core, have been designed as stable, storable surrogates for otherwise unstable cyclohexadiene (CHD) derivatives. nih.govnih.gov These BCH derivatives can be activated under mild oxidative conditions to undergo a valence isomerization, or ring-opening, to form a 1,3-cyclohexadiene intermediate, which then aromatizes. nih.govnih.gov This process can be harnessed to drive group transfer reactions. For example, BCHs have been successfully employed as radical donors in transfer hydroalkylation reactions. nih.govnih.gov
This concept of using strained bicyclic systems to facilitate reactions is not unique to the bicyclo[2.2.0]hexane framework. A similar strategy has been employed with bicyclo[3.1.0]hexane-based systems for the metal-free transfer hydrochlorination of internal alkynes. In this case, a Lewis acid triggers a cyclopropyl-to-allyl cation ring opening, releasing ring strain and driving the transfer of HCl. d-nb.info The unique reactivity of strained amines like bicyclo[2.2.0]hexan-1-amine is also highlighted by its precedented ketone-forming reactivity under acidic conditions, a transformation also observed with other strained-ring amines such as cubylamines. nih.gov
Exploration as a Scaffold for Rational Design in Materials Science (e.g., proaromatic platforms)
The application of bicyclo[2.2.0]hexane derivatives extends beyond traditional organic synthesis into the realm of materials science. The same proaromatic concept that makes them useful as synthetic reagents also allows for their use in the development of functional materials.
The redox-triggered valence isomerization of a quinoline-derived bicyclo[2.2.0]hexene has been shown to produce both colorimetric and fluorescent responses to the vapors of electrophilic reagents. nih.gov This sensing capability is attributed to the formation of a 1,3-cyclohexadiene structure with an intramolecular charge transfer excited state that exhibits aggregation-induced emission (AIE) characteristics. nih.gov This demonstrates the potential of the bicyclo[2.2.0]hexane scaffold as a versatile platform for creating new chemical sensors and optical materials. nih.gov
Future Research Directions and Emerging Areas in the Chemistry of Bicyclo 2.2.0 Hexan 1 Amine Hydrochloride
The highly strained and conformationally rigid bicyclo[2.2.0]hexane framework, particularly when functionalized with a reactive amine group as in bicyclo[2.2.0]hexan-1-amine hydrochloride, presents a unique scaffold for chemical exploration. Future research is poised to move beyond traditional synthetic methods, venturing into more sustainable, efficient, and precisely controlled avenues of investigation. The following sections outline key emerging areas that are expected to shape the future landscape of bicyclo[2.2.0]hexane chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[2.2.0]hexan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves strain-driven ring-opening or fragmentation reactions. For example, 1-aza-bicyclo[2.2.0]hexane derivatives can be synthesized via thermal decomposition of precursors like 2-(2-bromoethyl)azetidine in aqueous/alcoholic media. Hydrochloric acid treatment stabilizes the amine as its hydrochloride salt . Key variables include temperature control (e.g., avoiding >80°C to prevent fragmentation) and solvent selection (aqueous vs. alcoholic systems). Yield optimization requires careful monitoring of reaction kinetics and purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. H and C NMR resolve strain-induced chemical shifts in the bicyclic framework, with distinct signals for the amine proton (δ ~2.5–3.5 ppm) and bridgehead carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies N–H stretching (3200–3400 cm) and C–N vibrations. X-ray crystallography is recommended for unambiguous stereochemical assignment, particularly to distinguish endo vs. exo isomers .
Advanced Research Questions
Q. How does the strained bicyclo[2.2.0]hexane framework influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The high ring strain (~30 kcal/mol) weakens the N–C bond, making it susceptible to nucleophilic attack. For example, aqueous NaOH or ethanolic NaOEt induces ring-opening to form substituted piperidines (e.g., 4-hydroxy- or 4-ethoxy-piperidine). Electrophilic reactions, such as acylation, require mild conditions to avoid fragmentation. Computational modeling (e.g., DFT) can predict regioselectivity in these reactions .
Q. What are the mechanistic pathways for thermal decomposition or fragmentation of this compound?
- Methodological Answer : At elevated temperatures (~80°C), the compound undergoes retro-Diels-Alder-like fragmentation to yield N-methylene-3-butenyl-amine. Kinetic studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal activation energies (~23–25 kcal/mol). Solvent polarity also modulates fragmentation rates; nonpolar solvents accelerate decomposition due to reduced stabilization of the transition state .
Q. How do stereochemical variations (e.g., endo vs. exo isomers) affect the compound’s reactivity in cycloaddition or oxidation reactions?
- Methodological Answer : Endo isomers exhibit higher reactivity in Diels-Alder reactions due to favorable orbital overlap. For instance, bicyclo[2.2.0]hex-1(4)-ene reacts with dienophiles like benzene via a one-step mechanism, forming cycloadducts with exothermicity (~-10 kcal/mol). Baeyer-Villiger oxidation of endo isomers produces acetates (e.g., exo-bicyclo[2.2.0]hex-2-yl acetate) with >90% selectivity, while exo isomers yield mixed products. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
Q. What strategies mitigate challenges in isolating this compound due to its hygroscopicity or thermal instability?
- Methodological Answer : Isolation under inert atmospheres (N/Ar) and low-temperature crystallization (e.g., using ethanol/dry ice baths) minimize degradation. Lyophilization is preferred for hygroscopic samples. Analytical purity is confirmed via HPLC with UV detection (λ = 210–230 nm). Storage in desiccators with anhydrous CaCl or molecular sieves ensures long-term stability .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction outcomes for bicyclo[2.2.0]hexane derivatives: How can researchers reconcile conflicting data?
- Resolution : Contradictions often arise from unaccounted stereochemistry or solvent effects. For example, Baeyer-Villiger oxidation of methyl bicyclo[2.2.0]hexane-2-carboxylate yields varying ratios of acetates (9, 12) depending on precursor stereochemistry. Reproducibility requires strict control of reaction conditions (e.g., solvent polarity, temperature) and validation via independent methods (e.g., O isotopic labeling for oxidation studies) .
Methodological Recommendations
- Synthesis : Prioritize one-step routes using AI-driven retrosynthesis tools (e.g., Template_relevance models) for efficiency .
- Characterization : Combine HiFSA (1H iterative Full Spin Analysis) with X-ray crystallography to resolve complex NMR spectra and confirm structural motifs .
- Safety : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
